molecular formula C12H21Cl2N3 B7849507 5-N-cyclohexyl-5-N-methylpyridine-2,5-diamine dihydrochloride

5-N-cyclohexyl-5-N-methylpyridine-2,5-diamine dihydrochloride

Cat. No.: B7849507
M. Wt: 278.22 g/mol
InChI Key: QOXSYUOLWDLSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-N-cyclohexyl-5-N-methylpyridine-2,5-diamine dihydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-cyclohexyl-5-N-methylpyridine-2,5-diamine dihydrochloride typically involves the reaction of cyclohexylamine with 2,5-dichloropyridine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified through recrystallization to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-N-cyclohexyl-5-N-methylpyridine-2,5-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-N-cyclohexyl-5-N-methylpyridine-2,5-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-N-cyclohexyl-5-N-methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-N-cyclohexyl-2,5-diaminopyridine
  • 5-N-methyl-2,5-diaminopyridine
  • 2,5-diaminopyridine derivatives

Uniqueness

5-N-cyclohexyl-5-N-methylpyridine-2,5-diamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-N-cyclohexyl-5-N-methylpyridine-2,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15(10-5-3-2-4-6-10)11-7-8-12(13)14-9-11;;/h7-10H,2-6H2,1H3,(H2,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXSYUOLWDLSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CN=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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